![molecular formula C8H8F2N2O2 B1408985 [(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine CAS No. 1893586-21-4](/img/structure/B1408985.png)
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine
Overview
Description
“[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine” is an intermediate compound used for the preparation of products for agricultural chemistry and the synthesis of pharmaceutical products . It contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine” is complex, with a total of 23 bonds. It includes 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 2 ethers (aromatic) .Chemical Reactions Analysis
The degradation pathway of this compound was initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond . The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule, whereas its conversion to the tentatively identified compound 2,3-dihydroxybenzoic acid indicated its defluorination .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine”, but unfortunately, the available data does not provide a comprehensive analysis focusing on six to eight unique applications as requested.
The search results indicate that compounds with similar structures or components are used in various fields such as medicinal chemistry for their unique properties like metabolic stability and bioavailability , as well as in environmental studies for the decontamination of pesticides in wastewater . However, these results do not directly address the specific compound .
properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)13-6-2-1-5(4-12-11)3-7(6)14-8/h1-3,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOXDJWJYZMUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNN)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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